molecular formula C22H22N6O3 B11995471 N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

Cat. No.: B11995471
M. Wt: 418.4 g/mol
InChI Key: PYJRZVNILXAZAB-UHFFFAOYSA-N
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Description

N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide is a complex organic compound with a molecular formula of C22H22N6O3 This compound is part of the purine family, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl and acetamide groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)acetamide: This compound has a similar structure but with additional methyl groups, which may alter its chemical and biological properties.

    N-benzyl-2-(8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide derivatives: Various derivatives with different substituents on the benzyl or acetamide groups.

Uniqueness

N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide

InChI

InChI=1S/C22H22N6O3/c1-27-19-18(20(30)26-22(27)31)28(14-17(29)23-12-15-8-4-2-5-9-15)21(25-19)24-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,23,29)(H,24,25)(H,26,30,31)

InChI Key

PYJRZVNILXAZAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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